2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride
Overview
Description
Scientific Research Applications
Antiviral Drug Synthesis
The compound is a key intermediate in the synthesis of rilpivirine . Rilpivirine is more potent than its predecessor etravirine and is used in a low oral dose, which decreases drug administration frequency and offers a better option for patients . The development of efficient synthetic routes for rilpivirine using compounds like 2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride is crucial for improving yield and reducing reaction time .
Optimization of Pharmaceutical Synthesis
Research has been conducted to optimize the synthetic route of rilpivirine to address issues such as high cost, prolonged reaction time, and low yield . The use of microwave-promoted methods and less toxic organic reagents in the synthesis involving our compound of interest has shown promising results, improving the overall yield and reducing the reaction time .
HIV-1 Treatment Research
As an integral part of highly active antiretroviral therapy (HAART), NNRTIs like rilpivirine, which can be synthesized from the compound , are essential due to their high tolerability and low toxicity . The compound’s role in the synthesis of rilpivirine contributes to ongoing research in HIV-1 treatment options.
Resistance Mutation Studies
Rilpivirine has a high genetic barrier to resistance mutations, requiring multiple mutations to confer significant resistance . The precursor compound is therefore important in studying the resistance profiles of NNRTIs and developing drugs with higher barriers to resistance.
Druglikeness and ADME-Tox Properties
The compound is also relevant in the context of improving druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmacologically active molecules . Its use in the synthesis of rilpivirine and related compounds can lead to medications with better pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Exploration
The compound can be used to react with various reagents, leading to a deeper evaluation of the structure–activity relationships around novel chemotypes . This is crucial for discovering new drugs with specific pharmacological activities.
Synthetic Methodology Development
The compound’s role in the synthesis of rilpivirine has led to the exploration of novel synthetic methodologies . These methodologies aim to serve molecules with improved pharmacological profiles and are essential for the development of future drugs.
Economic and Sustainable Drug Production
Finally, the compound is at the center of efforts to develop more economical and sustainable drug production methods . By optimizing the synthesis of rilpivirine, researchers aim to reduce the environmental impact and cost of production, making the drugs more accessible.
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dimethylanilino)-N-phenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-12-8-13(2)10-15(9-12)17-11-16(19)18-14-6-4-3-5-7-14;/h3-10,17H,11H2,1-2H3,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELTWIRILQPOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(=O)NC2=CC=CC=C2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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